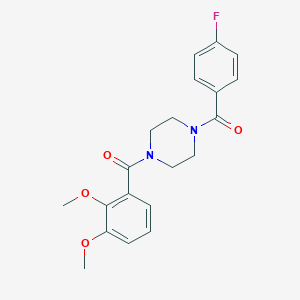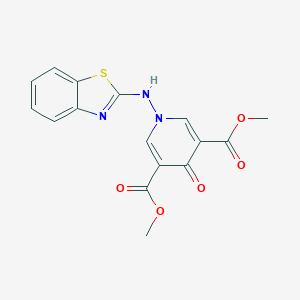
1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine, also known as MPBP, is a psychoactive drug that is classified as a designer drug. It is a synthetic compound that has been used in scientific research to study its effects on the central nervous system. MPBP has been found to have a similar chemical structure to other psychoactive drugs such as methamphetamine and MDMA.
Wirkmechanismus
The mechanism of action of 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine involves the inhibition of dopamine reuptake and the release of serotonin. This leads to an increase in the levels of dopamine and serotonin in the brain, which results in a feeling of euphoria and increased energy levels.
Biochemical and Physiological Effects:
1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has been found to have a number of biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. It has also been found to cause hyperactivity, agitation, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine in lab experiments is that it is a potent dopamine reuptake inhibitor and a serotonin releaser. This makes it a useful tool for studying the effects of these neurotransmitters on the central nervous system. However, one limitation of using 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine in lab experiments is that it is a psychoactive drug and can be addictive.
Zukünftige Richtungen
There are a number of future directions for research involving 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine. One direction is to study the long-term effects of 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine on the central nervous system. Another direction is to study the effects of 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine on different types of receptors in the brain. Additionally, research could be done to develop new drugs based on the chemical structure of 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine that have fewer side effects and are less addictive.
In conclusion, 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine is a psychoactive drug that has been used in scientific research to study its effects on the central nervous system. It is a potent dopamine reuptake inhibitor and a serotonin releaser that has a number of biochemical and physiological effects on the body. While there are advantages to using 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine in lab experiments, there are also limitations due to its psychoactive nature. There are a number of future directions for research involving 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine, including studying its long-term effects and developing new drugs based on its chemical structure.
Synthesemethoden
The synthesis of 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine involves the reaction of 3-methylbenzyl chloride with 1-pyrrolidinylpiperidine in the presence of a base catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent dopamine reuptake inhibitor and a serotonin releaser. 1-(3-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has also been found to have a high affinity for the dopamine transporter and the serotonin transporter.
Eigenschaften
Molekularformel |
C17H26N2 |
|---|---|
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1-[(3-methylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C17H26N2/c1-15-5-4-6-16(13-15)14-18-11-7-17(8-12-18)19-9-2-3-10-19/h4-6,13,17H,2-3,7-12,14H2,1H3 |
InChI-Schlüssel |
VQCNGXUFCWWOBW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N3CCCC3 |
Kanonische SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)
![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
methanone](/img/structure/B246890.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)


![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)



![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)